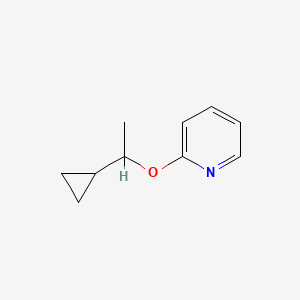
3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the reaction efficiency and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A simpler analog with similar reactivity but different steric properties.
3-Amino-5-methyl-1H-pyrazole: Another analog with a methyl group at a different position, affecting its chemical behavior.
Uniqueness
3-amino-N-methyl-N-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
5-amino-N-methyl-N-phenyl-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(2)18-12(9-13(15)16-18)14(19)17(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXNTGUIFHIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate](/img/structure/B2788321.png)

![2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2788325.png)

methanone](/img/structure/B2788328.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2788330.png)
![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)


![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)
